4-Bromo-1-butyne (CAS 38771-21-0) is a bifunctional aliphatic building block characterized by a terminal alkyne and a primary bromide separated by an ethylene spacer. In industrial and laboratory procurement, it is primarily sourced as an alkylating agent and a critical precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflows [1]. Unlike shorter homologues, the four-carbon backbone provides a distinct balance of electrophilic reactivity and steric bulk, making it highly effective for appending terminal alkynes to complex molecules where spacer length dictates downstream flexibility or where the substrate is sensitive to aggressive quaternization [2]. Its dual reactivity allows for sequential or orthogonal functionalization, cementing its role in the synthesis of pharmaceutical intermediates, modified fluorophores, and advanced materials.
Substituting 4-bromo-1-butyne with common alternatives like propargyl bromide (3-bromo-1-propyne) or 4-chloro-1-butyne frequently leads to process failure or degraded product performance. Propargyl bromide, while widely available, lacks the stabilizing ethylene spacer, which can trigger catastrophic ring-opening cascades in sensitive heterocycles and drive uncontrolled over-alkylation in polyamine systems [1]. Conversely, substituting with 4-chloro-1-butyne introduces a significantly poorer leaving group, necessitating harsher thermal conditions or the addition of iodide catalysts to achieve acceptable substitution yields, thereby complicating the manufacturing process [2]. Furthermore, in downstream click chemistry applications, altering the spacer length by even one methylene unit can drastically reduce the binding affinity of the final biological conjugate, making 4-bromo-1-butyne structurally mandatory for specific target profiles [3].
In the synthesis of complex heterocycles, the choice of alkynylating agent dictates scaffold stability. Research on thiazolino-fused 2-pyridones demonstrates that N-alkylation with propargyl bromide triggers an unintended tandem ring-opening and intramolecular [2+2] cycloaddition. In contrast, substitution with 4-bromo-1-butyne completely suppresses this ring-opening cascade, yielding the intact alkyne-appended heterocycle [1].
| Evidence Dimension | Heterocycle ring-opening during N-alkylation |
| Target Compound Data | 0% ring opening (intact scaffold isolated) |
| Comparator Or Baseline | Propargyl bromide (triggers complete tandem ring-opening) |
| Quantified Difference | Complete suppression of side reaction |
| Conditions | Cs2CO3, THF, 60 °C |
Buyers synthesizing sensitive heterocyclic precursors must select 4-bromo-1-butyne to append terminal alkynes without destroying the core molecular architecture.
4-Bromo-1-butyne exhibits a distinct kinetic profile compared to propargyl bromide when reacting with sterically hindered amines. During the functionalization of dimethyllysine tripeptides on solid supports, propargyl bromide rapidly drives quaternization. Conversely, 4-bromo-1-butyne is notably inefficient under identical direct SN2 conditions, yielding only trace alkylated products even after 48 hours [1].
| Evidence Dimension | Direct SN2 quaternization yield on bulky dimethylamines |
| Target Compound Data | Trace yield (<5%) after 48h |
| Comparator Or Baseline | Propargyl bromide (smooth, rapid quaternization) |
| Quantified Difference | >90% reduction in quaternization rate |
| Conditions | Solid-phase peptide support, direct SN2 alkylation |
This attenuated reactivity allows chemists to avoid uncontrolled over-alkylation in polyamine systems, offering orthogonal stability where propargyl bromide is too aggressive.
When comparing homologous 4-halo-1-butynes, the bromide leaving group of 4-bromo-1-butyne offers substantially faster SN2 kinetics than 4-chloro-1-butyne. In the synthesis of alkyne-modified indolium salts and cyanine dyes, alkynyl chlorides require prolonged heating or in situ Finkelstein iodination to achieve acceptable conversions, whereas 4-bromo-1-butyne undergoes direct nucleophilic displacement under milder conditions[1].
| Evidence Dimension | SN2 displacement efficiency |
| Target Compound Data | Direct substitution under mild basic conditions |
| Comparator Or Baseline | 4-chloro-1-butyne (requires extended heating or iodide catalysis) |
| Quantified Difference | Elimination of requisite halogen-exchange catalysts |
| Conditions | Nucleophilic substitution with indolium/amine precursors |
Procuring the bromo-variant streamlines manufacturing workflows by eliminating the need for iodide catalysts and reducing thermal degradation of sensitive substrates.
In the design of triazole-linked conjugates via CuAAC click chemistry, the spacer length between the core scaffold and the triazole drastically impacts downstream performance. In the synthesis of P2Y14 receptor antagonists, utilizing 4-bromo-1-butyne generates a two-carbon (ethylene) spacer, which maintained low nanomolar (nM) binding affinity. Shorter spacers derived from propargyl bromide restrict conformational flexibility, significantly degrading receptor interaction[1].
| Evidence Dimension | Downstream receptor binding affinity (IC50) |
| Target Compound Data | Low nM IC50 (sufficient flexibility via 2-carbon spacer) |
| Comparator Or Baseline | Propargyl bromide (1-carbon spacer, lower affinity) |
| Quantified Difference | Preservation of low nM binding vs. multi-fold affinity loss |
| Conditions | CuAAC-derived glycoconjugates binding to P2Y14 receptors |
For pharmaceutical procurement, 4-bromo-1-butyne is the mandatory building block when a two-carbon linker is structurally required to maintain target binding affinity in click-derived candidates.
Because 4-bromo-1-butyne suppresses the tandem ring-opening cascades associated with shorter alkynyl halides, it is the necessary reagent for N-alkylation of delicate heterocyclic scaffolds, such as thiazolino-fused systems [1]. Procurement of this specific compound ensures that the core molecular architecture remains intact during functionalization.
In solid-phase peptide synthesis or macrocycle construction, aggressive alkylating agents can cause unwanted quaternization. The attenuated SN2 reactivity of 4-bromo-1-butyne allows for more controlled, stepwise functionalization of sterically hindered amines, preventing over-alkylation before subsequent click chemistry steps [2].
For the development of biological probes and receptor antagonists, the spacer length is critical. 4-Bromo-1-butyne is specifically procured to install an ethylene-spaced terminal alkyne, which provides the precise steric flexibility required to maintain low nanomolar binding affinities in the final triazole conjugates [3].
When manufacturing alkyne-modified fluorophores like cyanine dyes, utilizing 4-bromo-1-butyne instead of its chloride analog eliminates the need for Finkelstein iodide catalysis [4]. This streamlines the process workflow and allows for milder reaction temperatures, which is critical for preserving thermally sensitive precursors.
Flammable;Acute Toxic;Irritant